3-Amino-2-hydroxy-4-phenylbutanamide
Description
3-Amino-2-hydroxy-4-phenylbutanamide is a chiral amide derivative characterized by a phenyl group at the C4 position, a hydroxyl group at C2, and an amino group at C2. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The compound is typically stored at 2–8°C to maintain stability, as indicated by its use as an intermediate in organic synthesis .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide |
InChI |
InChI=1S/C10H14N2O2/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7/h1-5,8-9,13H,6,11H2,(H2,12,14) |
InChI Key |
JAYYJZZOYTVNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 3-Amino-2-hydroxy-4-phenylbutanamide and analogous compounds:
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt of 3-Amino-4-cyclobutyl-2-hydroxybutanamide exhibits enhanced water solubility compared to the phenyl analog due to ionic character . APAA is stable for ≥4 years at -20°C, reflecting its utility as a forensic reference standard .
- Spectroscopic Data: this compound: Distinct IR peaks for -OH (~3300 cm⁻¹), -NH₂ (~3450 cm⁻¹), and amide C=O (~1650 cm⁻¹) . 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: $^{13}\text{C NMR}$ shifts at 170–175 ppm (carboxylic acid C=O) and 115–125 ppm (aromatic carbons) .
Stereochemical Considerations
The (2R,3S) configuration of this compound contrasts with 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, which exists as both cis and trans diastereomers. Stereochemistry significantly impacts binding affinity in biological systems; for example, the (2R,3S) isomer may exhibit higher enzymatic specificity than racemic mixtures .
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